CRT5
Description
Introduction to Protein Kinase D (PKD) Signaling Pathways and CRT5 Research Significance
Biological Roles of PKD Isoforms in Cellular Regulation
PKD isoforms (PKD1, PKD2, and PKD3) belong to the calcium/calmodulin-dependent kinase (CAMK) superfamily and are activated by diacylglycerol (DAG) and protein kinase C (PKC)-mediated phosphorylation. These enzymes share a conserved domain architecture: an N-terminal regulatory region containing tandem C1 domains for DAG binding, a pleckstrin homology (PH) domain for autoinhibition, and a C-terminal catalytic kinase domain. Despite structural similarities, isoform-specific functions have been delineated:
- PKD1 regulates cardiac hypertrophy, insulin secretion in pancreatic β-cells, and CREB-mediated survival signaling.
- PKD2 modulates immune cell activation and cytokine production, with knockout mice showing impaired T-cell-dependent antibody responses.
- PKD3 is implicated in prostate cancer progression, promoting nuclear pro-survival signaling and epithelial-to-mesenchymal transition.
PKD activation begins with agonist-induced phospholipase C (PLC) activation, generating DAG and inositol trisphosphate (IP3). DAG recruits PKD and PKC to membranes, where PKC phosphorylates PKD's activation loop (Ser744/Ser748 in PKD1), relieving autoinhibition and enabling substrate phosphorylation. Downstream targets include histone deacetylases (HDACs), heat shock proteins (HSP27), and transcription factors (CREB), linking PKD to gene expression, cytoskeletal remodeling, and stress adaptation.
Rationale for Targeted PKD Inhibition in Angiogenesis Research
Angiogenesis, the formation of new blood vessels, is tightly regulated by vascular endothelial growth factor (VEGF) signaling. PKD isoforms mediate VEGF-induced endothelial cell migration, permeability, and tubulogenesis by phosphorylating substrates such as PI4KIIIβ (phosphatidylinositol 4-kinase IIIβ) and cortactin. PI4KIIIβ generates phosphatidylinositol 4-phosphate (PI4P), a lipid critical for Golgi vesicle fission and secretory pathway integrity. Inhibiting PKD blocks PI4P synthesis, disrupting endothelial cell sprouting and lumen formation. This compound's efficacy in VEGF-treated endothelial cells (IC50 = 1–2 nM) positions it as a key tool for probing angiogenic mechanisms and developing anti-angiogenic therapies.
Historical Development of this compound as a Selective Pharmacological Probe
This compound, a pyrazine benzamide derivative, was identified through high-throughput screening for PKD inhibitors. Its development addressed the need for isoform-nonselective compounds with minimal off-target effects. Structural optimization yielded a molecule that competitively binds the ATP-pocket of PKD's kinase domain, achieving >100-fold selectivity over PKC isoforms and other CAMK family members.
Table 1: Inhibitory Profile of this compound Against PKD Isoforms
| PKD Isoform | IC50 (nM) | Cell Type | Key Application |
|---|---|---|---|
| PKD1 | 1.0 | Endothelial cells | VEGF signaling inhibition |
| PKD2 | 2.0 | Endothelial cells | Immune response modulation |
| PKD3 | 1.5 | Prostate cancer | Metastasis suppression |
Data sourced from endothelial and cancer cell studies demonstrate this compound's uniform potency across isoforms.
Mechanistic Insights into this compound-Mediated PKD Inhibition
Structural Basis of this compound-PKD Interaction
This compound's pyrazine core and benzamide substituents form hydrogen bonds with PKD's hinge region (residues Glu727 and Leu729 in PKD1), while its hydrophobic moieties occupy the adenine-binding pocket. This binding mode mimics ATP but avoids phosphorylation, rendering PKD catalytically inactive. Molecular dynamics simulations predict that this compound stabilizes a closed conformation of the kinase domain, preventing activation loop phosphorylation by PKC.
Functional Consequences of PKD Inhibition
In endothelial cells, this compound (100 nM) abolishes VEGF-induced PI4KIIIβ phosphorylation at Ser294, halting PI4P synthesis and Golgi-derived vesicle trafficking. Similarly, in prostate cancer models, this compound suppresses PKD3-dependent HDAC5 nuclear export, restoring acetylation of pro-apoptotic genes and inhibiting tumor invasion.
Table 2: Key Substrates Modulated by this compound in Cellular Models
| Substrate | Phosphorylation Site | Biological Outcome | Reference |
|---|---|---|---|
| PI4KIIIβ | Ser294 | Inhibited vesicle fission | |
| HDAC5 | Ser259 | Enhanced histone acetylation | |
| Cortactin | Ser298 | Reduced F-actin polymerization |
Applications of this compound in Disease Research
Anti-Angiogenic Therapy Development
This compound's ability to block VEGF-driven angiogenesis has been validated in matrigel plug assays, where 10 mg/kg this compound reduces neovascularization by 70% compared to controls. These findings underscore its potential as a lead compound for diseases characterized by pathological angiogenesis, such as diabetic retinopathy and cancer.
Oncology: Targeting PKD in Metastasis
In metastatic breast and prostate cancers, PKD3 overexpression correlates with poor prognosis. This compound (5 μM) inhibits PKD3-mediated SNAIL phosphorylation at Ser11, preventing 14-3-3 protein binding and suppressing epithelial-mesenchymal transition (EMT). Xenograft models show that this compound (20 mg/kg, daily) reduces lung metastasis by 50%, highlighting its therapeutic promise.
Properties
IUPAC Name |
3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2.2ClH/c1-4-34-25-11-10-20-14-22(9-8-21(20)16-25)26-17-24(18-31-27(26)29)19-6-5-7-23(15-19)28(33)30-12-13-32(2)3;;/h5-11,14-18H,4,12-13H2,1-3H3,(H2,29,31)(H,30,33);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNLAZWWJWLFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CC(=C3)C4=CC(=CC=C4)C(=O)NCCN(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling Reaction
The synthesis begins with the coupling of acid 55 (3-(6-aminopyridin-3-yl)benzoic acid) and diamine 56 (2-(dimethylamino)ethylamine) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling reagent. This reaction proceeds under inert conditions in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), yielding the intermediate amide 57 (Figure 1).
Reaction Conditions
Suzuki-Miyaura Cross-Coupling
The meta-substituted pharmacophore is assembled via two sequential Suzuki couplings:
Step 1: Coupling with Bromide 58
Intermediate 57 undergoes a Suzuki reaction with bromide 58 (6-ethoxynaphthalen-2-ylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃). This step introduces the ethoxynaphthalene moiety.
Step 2: Coupling with Boronate 60
A second Suzuki reaction with boronate 60 (5-bromopyridin-2-amine) completes the pyridine core functionalization, yielding this compound.
Critical Parameters
-
Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂
-
Base: K₂CO₃ or NaHCO₃
-
Solvent: Tetrahydrofuran (THF)/H₂O mixture
-
Temperature: 80–100°C (reflux)
Purification and Characterization
Chromatographic Purification
Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Fractions containing this compound are identified by UV-Vis absorption at λ = 280 nm and lyophilized to obtain the pure compound.
Analytical Confirmation
-
Mass Spectrometry (LC-MS): [M+H]⁺ = 455.3 m/z (calculated: 454.6).
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) confirms the presence of ethoxynaphthalene (δ 1.35 ppm, t, J = 7.0 Hz) and dimethylaminoethyl (δ 2.25 ppm, s) groups.
Solubility and Stock Solution Preparation
This compound exhibits limited aqueous solubility, necessitating the use of organic solvents:
Stock Solution Protocol
-
Weigh 1–10 mg of this compound in a sterile vial.
-
Add anhydrous DMSO or DMF to achieve desired concentration (e.g., 10 mM requires 2.2 mL DMSO per 1 mg this compound).
-
Vortex for 1–2 minutes and centrifuge (14,000 × g, 5 minutes) to remove particulates.
Challenges and Optimization Strategies
Low Solubility
The hydrophobic ethoxynaphthalene group contributes to poor solubility in aqueous buffers. Strategies include:
Stability Considerations
This compound is sensitive to hydrolysis and photodegradation:
Biological Validation and Applications
This compound demonstrates pan-PKD inhibition with IC₅₀ values of 1–9 nM against PKD1–3 isoforms. In in vitro models, it reduces HRV16 viral titers by >90% at 10 μM, confirming its role in kinase-mediated pathways.
Comparative Analysis of Synthetic Methodologies
| Parameter | Amide Coupling (Step 1) | Suzuki Coupling (Step 2) |
|---|---|---|
| Catalyst | EDCI | Pd(OAc)₂ |
| Reaction Time | 24 hours | 12 hours |
| Yield | 63% | 45–55% |
| Purity (Post-HPLC) | ≥95% | ≥90% |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The naphthalene and pyridine rings can be oxidized under specific conditions.
Reduction: The amino groups can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biochemical Research
Role in Angiogenesis :
CRT5 has been identified as a critical tool in understanding the role of PKD in angiogenesis. Studies have shown that this compound effectively reduces VEGF-stimulated endothelial migration and tubule formation—key processes in angiogenesis. This inhibition is linked to its ability to block the phosphorylation of downstream substrates involved in these pathways .
| Application | Description |
|---|---|
| Endothelial Cell Migration | Reduces VEGF-induced migration, crucial for angiogenesis research. |
| Tubulogenesis | Inhibits formation of tubular structures by endothelial cells in vitro. |
Cancer Research
Therapeutic Potential :
this compound's ability to inhibit PKD has implications for cancer therapy. In studies involving bladder cancer, this compound demonstrated efficacy in blocking cancer cell proliferation. This positions this compound as a potential candidate for further development in targeted cancer therapies .
| Cancer Type | Effect of this compound |
|---|---|
| Bladder Cancer | Inhibits cell proliferation effectively. |
Cell Signaling Studies
Investigating PKD Pathways :
this compound serves as a valuable reagent for dissecting the signaling pathways mediated by PKD. Its selective inhibition allows researchers to evaluate the role of PKD in various cellular processes, including stress responses and cell survival mechanisms .
Case Study 1: this compound in Angiogenesis Research
A study evaluated the impact of this compound on endothelial cells under hypoxic conditions. Results indicated that treatment with this compound significantly decreased both migration and tubulogenesis compared to control groups. This suggests that PKD plays a pivotal role in endothelial responses to hypoxia and that this compound can effectively modulate this response.
Case Study 2: Evaluation in Cancer Models
In preclinical models of bladder cancer, administration of this compound led to reduced tumor growth rates and enhanced apoptosis in cancer cells. These findings support the hypothesis that targeting PKD with specific inhibitors like this compound can provide therapeutic benefits in oncology.
Mechanism of Action
The mechanism of action of CRT5 involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- This compound in Disease Models: Reduces pathological angiogenesis in cancer and retinopathy models by blocking PKD-mediated VEGF signaling .
- Limitations: Higher cellular IC50 (vs. biochemical) due to metabolic instability . Limited data on PKD3 inhibition in vivo, though in vitro studies confirm activity .
Biological Activity
CRT5, also known as CRT0066051, is a novel specific inhibitor of Protein Kinase D (PKD), which plays a crucial role in various cellular processes, including angiogenesis, cell migration, and proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.
This compound selectively inhibits the activity of PKD isoforms (PKD1, PKD2, and PKD3) with IC50 values of 1 nM, 2 nM, and 1.5 nM respectively. This specificity is significant as it allows for targeted modulation of PKD signaling without broadly affecting other kinases. In vitro assays have demonstrated that this compound does not significantly inhibit various Protein Kinase C (PKC) isoforms expressed in endothelial cells, indicating its potential for specific therapeutic applications in conditions where PKD is implicated .
Effects on Angiogenesis
One of the primary areas of interest regarding this compound is its role in angiogenesis. Studies have shown that this compound effectively decreases Vascular Endothelial Growth Factor (VEGF)-induced endothelial cell migration, proliferation, and tubulogenesis. These effects are comparable to those observed when endothelial cells are treated with small interfering RNA (siRNA) targeting PKD, suggesting that this compound operates through similar pathways to downregulate angiogenic processes .
Cytotoxicity and Safety Profile
The cytotoxicity of this compound was assessed using an MTT-based assay on Human Umbilical Vein Endothelial Cells (HUVECs), revealing an LD50 value of approximately 17 μM. This level of cytotoxicity is consistent with observations in various cancer cell lines, indicating a potential dual role for this compound in both inhibiting angiogenesis and exhibiting anticancer properties .
Table 1: Summary of Biological Activity Studies on this compound
Potential Therapeutic Applications
Given its selective inhibition of PKD and its effects on angiogenesis, this compound holds promise as a therapeutic agent in conditions characterized by aberrant angiogenesis such as cancer and cardiovascular diseases. The ability to modulate endothelial cell behavior without broadly affecting other signaling pathways makes this compound a valuable tool for researchers studying PKD-related mechanisms.
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms by which CRT5 inhibits Protein Kinase D (PKD) isoforms, and how are these quantified experimentally?
- Methodological Answer: this compound's inhibitory activity against PKD1, PKD2, and PKD3 is measured via enzymatic assays using recombinant kinases. IC50 values (1 nM, 2 nM, and 1.5 nM, respectively) are determined through dose-response curves. Researchers should validate results using orthogonal assays (e.g., fluorescence polarization) and compare isoform-specific activity to identify selectivity patterns .
Q. How is this compound's cellular activity validated in models of angiogenesis or endothelial cell function?
- Methodological Answer: Cellular validation involves assessing this compound's ability to block VEGF-stimulated endothelial cell migration (scratch/wound-healing assays) and tubule formation (Matrigel-based assays). Autophosphorylation of PKD1/2 (Ser916/Ser876) and downstream substrates (e.g., HSP27, CREB) is monitored via Western blotting. Positive controls (e.g., PKD siRNA knockdowns) and dose-dependent responses strengthen reproducibility .
Advanced Research Questions
Q. What methodological strategies are critical for evaluating this compound's kinase selectivity and minimizing off-target effects in complex biological systems?
- Methodological Answer:
Broad Kinase Profiling: Use panels like Eurofins KinaseProfiler™ to screen this compound against 127+ kinases at 1 µM. Off-targets (e.g., BMX, BRK) with >50% inhibition require secondary validation .
Counter-Screening: Employ cell-based assays (e.g., CRISPR-edited PKD-knockout lines) to isolate PKD-specific effects from off-target kinase activity.
Structural Analysis: Compare this compound's binding mode (e.g., X-ray crystallography) with off-target kinases to inform rational chemical modifications .
Q. How can researchers resolve contradictions between this compound's in vitro potency (low nM IC50) and variable in vivo efficacy in disease models?
- Methodological Answer:
Pharmacokinetic Optimization: Assess this compound's bioavailability, plasma stability, and tissue penetration using LC-MS/MS. Modify formulation (e.g., PEGylation) to enhance half-life.
Context-Specific Activity: Test this compound in physiologically relevant models (e.g., 3D tumor spheroids, patient-derived xenografts) where PKD signaling is dysregulated.
Pathway Redundancy Analysis: Use transcriptomics/proteomics to identify compensatory pathways (e.g., PKC, MAPK) that may diminish this compound's efficacy in vivo .
Q. What experimental designs are recommended to assess this compound's therapeutic potential in combination with other targeted therapies?
- Methodological Answer:
Synergy Screening: Perform matrix-based drug combination studies (e.g., Chou-Talalay method) to quantify synergy/additivity with EGFR or VEGFR inhibitors.
Mechanistic Interrogation: Use phospho-proteomics to map signaling crosstalk between PKD and co-targeted pathways (e.g., VEGF/EGFR).
In Vivo Validation: Test combinations in orthotopic models with longitudinal biomarkers (e.g., circulating angiogenic factors) .
Data Analysis & Reproducibility
Q. How should researchers address variability in this compound's cellular activity across different cell lines or culture conditions?
- Methodological Answer:
Standardize Assay Conditions: Use serum-free media during treatment to minimize growth factor interference.
Cell Line Authentication: Confirm genetic identity (STR profiling) and PKD expression levels (qPCR/Western blot) before experiments.
Inter-Lab Replication: Share protocols via platforms like protocols.io and collaborate with independent labs for cross-validation .
Tables for Key Findings
| This compound Property | Experimental Data | Reference |
|---|---|---|
| PKD1 IC50 | 1 nM | |
| Kinase Selectivity (1 µM) | 5/127 off-targets inhibited >50% | |
| Cellular Efficacy (VEGF) | IC50: 10–50 nM in migration/tubule formation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
